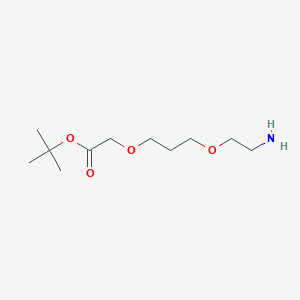
tert-Butyl 2-(3-(2-aminoethoxy)propoxy)acetate
Overview
Description
Tert-Butyl 2-(3-(2-aminoethoxy)propoxy)acetate, also known as NH2-PEG2-CH2-Boc, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research and industry. It is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .
Synthesis Analysis
The synthesis of tert-Butyl 2-(3-(2-aminoethoxy)propoxy)acetate involves several steps. A typical procedure for the Ugi reaction, which is an iterative process, is used in the synthesis . The compound is also used in the synthesis of PROTACs .Molecular Structure Analysis
The molecular formula of tert-Butyl 2-(3-(2-aminoethoxy)propoxy)acetate is C11H23NO4 . The InChI key is JRZMKPMLVHFHOR-UHFFFAOYSA-N .Chemical Reactions Analysis
Tert-Butyl 2-(3-(2-aminoethoxy)propoxy)acetate is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .Scientific Research Applications
Drug Development PROTAC Linker
The compound tert-Butyl 2-(3-(2-aminoethoxy)propoxy)acetate, also known as NH2-PEG2-CH2-Boc, is used as a PEG-based PROTAC linker in drug development. PROTACs (proteolysis targeting chimeras) are a novel class of therapeutic agents that target disease-causing proteins for degradation. The linker plays a crucial role in connecting the protein-targeting ligand with the E3 ubiquitin ligase, facilitating the protein’s ubiquitination and subsequent degradation by the proteasome .
Mechanism of Action
Target of Action
Tert-Butyl 2-(3-(2-aminoethoxy)propoxy)acetate, also known as NH2-PEG2-CH2-Boc, is primarily used as a PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
Mode of Action
As a PROTAC linker, Tert-Butyl 2-(3-(2-aminoethoxy)propoxy)acetate forms a bridge between the target protein and the E3 ubiquitin ligase . This allows the ligase to ubiquitinate the target protein, marking it for degradation by the proteasome . This mechanism allows for the selective removal of specific proteins from the cell.
Biochemical Pathways
The primary biochemical pathway involved in the action of Tert-Butyl 2-(3-(2-aminoethoxy)propoxy)acetate is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By tagging specific proteins for degradation, PROTACs can modulate the levels of these proteins, influencing various cellular processes.
Pharmacokinetics
Absorption, Distribution, Metabolism, and Excretion (ADME) properties would be expected to influence the bioavailability of the PROTAC. These properties would be influenced by factors such as the compound’s molecular weight (233.31 g/mol) and its physical form .
Result of Action
The result of the action of Tert-Butyl 2-(3-(2-aminoethoxy)propoxy)acetate is the degradation of the target protein . This can have various effects at the molecular and cellular level, depending on the function of the target protein. For example, if the target protein is a key player in a disease process, its degradation could potentially halt or reverse the disease.
Safety and Hazards
The safety information for tert-Butyl 2-(3-(2-aminoethoxy)propoxy)acetate indicates that it is associated with several hazards. The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) among others .
properties
IUPAC Name |
tert-butyl 2-[3-(2-aminoethoxy)propoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO4/c1-11(2,3)16-10(13)9-15-7-4-6-14-8-5-12/h4-9,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZMKPMLVHFHOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCCOCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



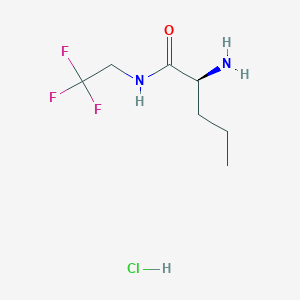
![3-[2-(tert-Butyldimethylsilanyloxy)ethoxy]propionaldehyde](/img/structure/B1412750.png)
![4-[6-(3-Methoxyphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine](/img/structure/B1412751.png)


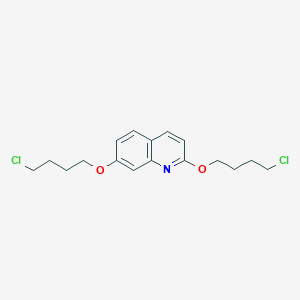
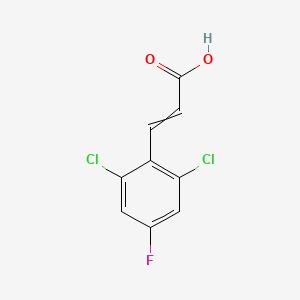
![N-[2-(4-Iodophenoxy)ethyl]acetamide](/img/structure/B1412758.png)
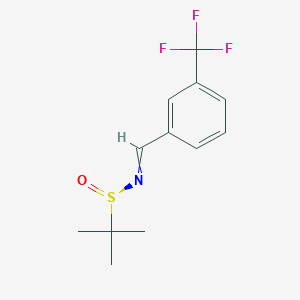
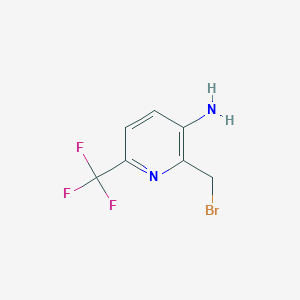

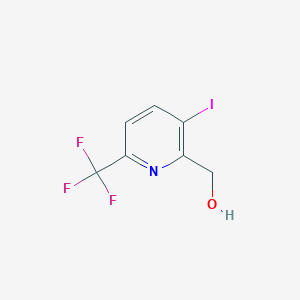
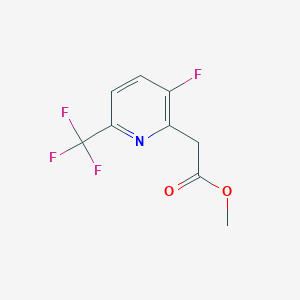
![(6S)-2,8,14-Triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene](/img/structure/B1412769.png)